4-(3-benzyl-1H-1,2,4-triazol-5-yl)pyridine
Overview
Description
4-(3-Benzyl-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-triazole ring at the 4-position, which is further substituted with a benzyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-1H-1,2,4-triazol-5-yl)pyridine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Benzylation: The triazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The benzylated triazole is then coupled with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl-1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the triazole or pyridine rings.
Reduction: Reduced forms of the triazole or pyridine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Benzyl-1H-1,2,4-triazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of coordination polymers and metal-organic frameworks.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is explored for its use in catalysis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-benzyl-1H-1,2,4-triazol-5-yl)pyridine depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting biological pathways critical for the survival of pathogens or cancer cells.
Materials Science: The compound can coordinate with metal ions, forming stable complexes that have unique electronic and structural properties.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,4-triazole: Lacks the pyridine ring, making it less versatile in coordination chemistry.
4-(1H-1,2,4-Triazol-5-yl)pyridine: Lacks the benzyl group, which may reduce its lipophilicity and biological activity.
2-(1-Benzyl-1H-1,2,4-triazol-5-yl)pyridine: Similar structure but with the triazole ring at a different position, potentially altering its reactivity and binding properties.
Uniqueness
4-(3-Benzyl-1H-1,2,4-triazol-5-yl)pyridine is unique due to the combination of the benzyl group, triazole ring, and pyridine ring, which together confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-(5-benzyl-1H-1,2,4-triazol-3-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-2-4-11(5-3-1)10-13-16-14(18-17-13)12-6-8-15-9-7-12/h1-9H,10H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNOZHFZLAAMPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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